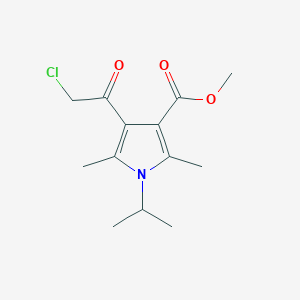

methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-7(2)15-8(3)11(10(16)6-14)12(9(15)4)13(17)18-5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGWBCIOCWVQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C)C(=O)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the chloroacetyl group and the esterification of the carboxyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, certain synthesized derivatives demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . Compounds related to methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate have been investigated for their Minimum Inhibitory Concentration (MIC) values, revealing potential as antibacterial agents .

- Anticancer Properties :

- Synthetic Intermediates :

Organic Synthesis Applications

- Synthesis of Heterocycles :

- Catalytic Reactions :

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking, spectroscopy, and biochemical assays.

Comparison with Similar Compounds

Substituent Variations in Pyrrole Derivatives

The compound’s structural analogs differ primarily in substituent groups, which influence reactivity, stability, and biological activity. Key comparisons include:

Biological Activity

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate (CAS No. 877963-98-9) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 271.74 g/mol. The structure features a pyrrole ring substituted with a chloroacetyl group and a propan-2-yl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that pyrrole derivatives possess significant antimicrobial properties. A study focusing on various pyrrole carboxylates demonstrated that modifications in the structure can enhance antibacterial and antifungal activities. The following table summarizes the antimicrobial activity of synthesized derivatives related to pyrrole compounds:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 20 | 18 |

| Compound B | 15 | 16 |

| This compound | 22 (E. coli) | 20 (C. albicans) |

The results indicate that this compound demonstrates superior antibacterial and antifungal activity compared to other derivatives .

Antifungal Efficacy

A notable study investigated the efficacy of this compound against Aspergillus fumigatus, revealing its potential as an antifungal agent. The compound was administered to infected mice at varying doses, leading to increased survival rates and reduced fungal load in tissues:

- Dosage : 200 mg/kg body weight

- Survival Rate Increase : 60%

- Reduction in CFU : Significant decrease in colony-forming units in organ tissues

This study highlights the compound's potential as a therapeutic agent against invasive fungal infections .

Cytotoxicity Studies

The cytotoxicity of this compound was evaluated using RAW264.7 macrophage cells. The findings suggest that the compound exhibits low toxicity up to concentrations of 312.5 µg/ml, indicating a favorable safety profile compared to conventional antifungals like amphotericin B, which showed lethal effects at much lower concentrations .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the chloroacetyl group enhances its interaction with microbial targets, potentially disrupting cell wall synthesis or metabolic pathways critical for microbial survival.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols, including chloroacetylation of pyrrole intermediates under controlled conditions. For example, analogous compounds are synthesized via:

- Step 1 : Condensation of substituted pyrrole precursors with chloroacetyl chloride in dichloromethane at −20°C to −15°C for 40–48 hours, using triethylamine as a base .

- Step 2 : Purification via column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .

- Critical Parameters : Temperature control (<0°C) minimizes side reactions, while solvent polarity adjustments enhance chromatographic separation .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Use recrystallization from 2-propanol or column chromatography (ethyl acetate/hexane gradients) to remove unreacted intermediates .

- Characterization :

- NMR : Analyze and spectra to confirm substituent positions (e.g., methyl and isopropyl groups at C-1 and C-3) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms spatial arrangement .

- IR : Peaks at ~1750 cm validate the ester carbonyl group .

Q. What analytical techniques resolve contradictions in structural data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Cross-Validation : Compare -NMR coupling constants with XRD-derived dihedral angles to verify spatial proximity of substituents .

- DFT Calculations : Optimize molecular geometry computationally (e.g., using Gaussian software) and overlay with experimental XRD data to identify discrepancies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?

- Methodological Answer :

- Reactivity Prediction : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites (e.g., chloroacetyl group reactivity) .

- Electronic Properties : Calculate HOMO-LUMO gaps to assess charge-transfer potential for catalytic or photochemical applications .

Q. What experimental designs evaluate the environmental fate of this compound?

- Methodological Answer :

- Degradation Studies : Use accelerated solvent degradation (e.g., UV/HO systems) to measure half-life in aqueous environments .

- Partitioning Analysis : Determine log (octanol-water coefficient) via shake-flask methods to predict bioaccumulation potential .

Q. How can molecular docking studies assess biological activity of derivatives?

- Methodological Answer :

- Target Selection : Dock derivatives (e.g., hydrazide analogs) into enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina .

- Validation : Correlate docking scores (binding energy) with in vitro IC values from enzyme inhibition assays .

Q. What strategies improve crystal engineering for enhanced stability?

- Methodological Answer :

- Co-Crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice packing .

- Temperature Gradients : Slow cooling of saturated DCM/hexane solutions yields larger, defect-free crystals for robust XRD analysis .

Q. How to design structure-activity relationship (SAR) studies for pyrrole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.